Dimethylaminoacetonitrile
Description
Dimethylaminoacetonitrile (DMAACN, C₄H₈N₂) is a nitrile derivative featuring a dimethylamino group (-N(CH₃)₂) adjacent to a nitrile (-CN) moiety. This bifunctional structure enables diverse applications in organic synthesis, catalysis, and materials science. DMAACN is frequently identified as a byproduct in nitrogen-doped graphene synthesis via reactions involving NaNH₂ and dimethylformamide (DMF) . Its dual functionality—tertiary amine and nitrile—also makes it effective as a catalyst in mesylation reactions and as a copper oxide inhibitor in semiconductor manufacturing .
Properties
CAS No. |
3976-11-2 |
|---|---|
Molecular Formula |
C4H9ClN2 |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(dimethylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-6(2)4-3-5;/h4H2,1-2H3;1H |
InChI Key |
PXFIAYNRKNWKLV-UHFFFAOYSA-N |
SMILES |
CN(C)CC#N |
Canonical SMILES |
CN(C)CC#N.Cl |
physical_description |
2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminoacetonitrile can be synthesized through several methods. One common method involves the reaction of dimethylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:
(CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Dimethylaminoacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines or nitriles.
Scientific Research Applications
Pharmaceutical Applications
DMACN has been utilized in the pharmaceutical industry for the synthesis of various bioactive compounds. Its ability to act as an intermediate in the production of pharmaceuticals enhances its value.
- Case Study: Synthesis of Antiviral Agents
DMACN has been employed in the synthesis of antiviral agents, particularly those targeting viral replication mechanisms. The compound's reactivity allows for the formation of complex structures that are crucial in drug design.
Agrochemical Uses
The compound is also significant in agrochemistry, where it serves as an intermediate for the production of pesticides and herbicides. Its efficacy in enhancing crop yield and protection against pests makes it a valuable component.
- Case Study: Development of Herbicides
Research indicates that DMACN derivatives exhibit herbicidal activity, providing an effective means of controlling weed populations while minimizing environmental impact.
Chemical Synthesis and Catalysis
In organic chemistry, DMACN is used as a reagent in various synthetic pathways. It acts as a nucleophile in reactions, facilitating the formation of new carbon-nitrogen bonds.
- Data Table: Reaction Types Involving DMACN
| Reaction Type | Description | Example Compound |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Amines |
| Condensation Reactions | Combines with aldehydes or ketones | Imine formation |
| Cyclization Reactions | Forms cyclic structures through intramolecular reactions | Heterocycles |
Analytical Chemistry
DMACN is utilized in analytical chemistry as a solvent and reagent for various detection methods, including chromatography and mass spectrometry. Its properties enable the separation and identification of complex mixtures.
- Case Study: Use in Chromatography
In liquid chromatography, DMACN has been shown to enhance the resolution of compounds, making it an essential solvent for separating closely related substances.
Environmental Applications
Due to its water solubility, DMACN can be used in environmental chemistry for the remediation of contaminated water sources. Its ability to interact with pollutants makes it a candidate for developing treatment strategies.
- Data Table: Environmental Properties
| Property | Value |
|---|---|
| Solubility | Water soluble |
| Mobility | Highly mobile in soil |
| Persistence | Unlikely to persist |
Mechanism of Action
The mechanism of action of dimethylaminoacetonitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its nitrile group can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Nitriles
Q & A
Q. What are the critical physical and chemical properties of dimethylaminoacetonitrile that researchers must consider during experimental design?
this compound (CAS: 926-64-7) is a colorless to pale yellow liquid (variation noted in purity grades) with a molecular formula of C₄H₈N₂ and molecular weight of 84.12 g/mol. Key properties include a boiling point of 137–138°C, density of 0.863 g/cm³, and flashpoint of 36°C (flammable liquid). It is miscible with water, and its vapor forms explosive mixtures with air. Researchers must account for its volatility, flammability, and reactivity with strong acids, bases, oxidizers, and reducing agents during storage and handling .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use OSHA-approved respirators if ventilation is inadequate.
- Ventilation: Work in a fume hood to avoid inhalation of vapors, which cause respiratory irritation (rat oral LD₅₀: 50 mg/kg).
- Storage: Keep in sealed containers away from heat, sparks, and incompatible substances. Store below 25°C in a fireproof cabinet.
- Spill Management: Use inert absorbents (e.g., vermiculite) and neutralize spills with weak acids (e.g., dilute acetic acid) to avoid toxic hydrogen cyanide release .
Q. How does this compound interact with common laboratory reagents, and what incompatibilities should be anticipated?
The compound reacts exothermically with strong acids (e.g., H₂SO₄), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄), potentially releasing toxic gases like HCN. Avoid contact with metals (e.g., aluminum) that may catalyze decomposition. Stability tests indicate it is non-reactive under ambient conditions but may polymerize at elevated temperatures. Always conduct small-scale compatibility tests before scaling reactions .
Advanced Research Questions
Q. What synthetic routes are available for this compound, and what mechanistic insights govern its production?
The primary synthesis involves the cyanomethylation of dimethylamine using formaldehyde and hydrogen cyanide under controlled pH (8–10) and temperature (40–60°C). The reaction proceeds via nucleophilic addition of dimethylamine to formaldehyde, followed by cyanide attack on the intermediate iminium ion. Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring efficient quenching of excess HCN .
Q. How is this compound utilized in pharmaceutical synthesis, and what role does it play in specific drug intermediates?
It serves as a precursor in synthesizing nizatidine (an H₂-receptor antagonist) by facilitating the introduction of a dimethylaminoethyl moiety. In copolymer synthesis (e.g., methyl methacrylate-β-glucan), it acts as a crosslinking agent due to its bifunctional reactivity (nitrile and amine groups). Researchers must optimize reaction stoichiometry and catalysis (e.g., Pd/C for hydrogenation steps) to enhance yield .
Q. What computational methods are employed to analyze the electronic properties and basicity of this compound?
Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) quantify its molecular basicity using Fukui functions and local softness parameters. Results indicate a proton affinity of 836.5 kJ/mol, with the dimethylamino group acting as the primary protonation site. These models guide predictions of reactivity in nucleophilic substitutions and acid-base catalysis .
Q. Which analytical techniques are effective for detecting and quantifying this compound in complex matrices?
Gas chromatography (GC) with a Chirasil-β-CD column (per-O-methylated β-cyclodextrin) enables separation from nitrile derivatives (e.g., acetonitrile, benzonitrile) in environmental samples. For quantification, HPLC-MS using a C18 column and electrospray ionization (ESI+) provides detection limits of 0.1 ppm. Calibrate with internal standards (e.g., deuterated analogs) to mitigate matrix effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
